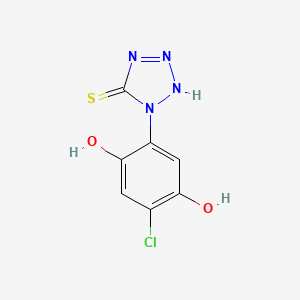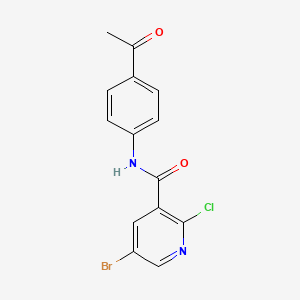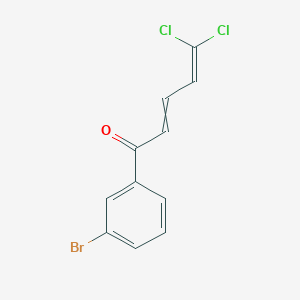![molecular formula C29H60O8 B12560639 Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 173177-06-5](/img/structure/B12560639.png)
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with a long chain of ethoxy groups and a terminal acetic acid group. This compound is notable for its unique structure, which combines the properties of acetic acid with a long hydrophobic tail, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves multiple steps:
Starting Material: The synthesis begins with 14-methylpentadecanol, which is reacted with propylene oxide to form 14-methylpentadecoxypropanol.
Ethoxylation: The intermediate is then subjected to ethoxylation, where it reacts with ethylene oxide in the presence of a catalyst to add ethoxy groups sequentially.
Acetylation: The final step involves acetylation, where the terminal hydroxyl group is reacted with acetic anhydride to form the acetic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled addition of ethylene oxide.
Catalysts: Employing specific catalysts to ensure high yield and purity.
Purification: Utilizing distillation and crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the terminal acetic acid group.
Reduction: Reduction reactions can target the ethoxy groups, leading to the formation of shorter chain alcohols.
Substitution: The compound can participate in substitution reactions, especially at the acetic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of shorter chain alcohols.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Wirkmechanismus
The compound exerts its effects through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in:
Solubilizing Hydrophobic Compounds: Enhancing the solubility of hydrophobic molecules in aqueous solutions.
Emulsification: Stabilizing emulsions by reducing surface tension.
Drug Delivery: Facilitating the transport of drugs across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol (PEG): Similar in its ethoxy chain structure but lacks the hydrophobic tail.
Polysorbates: Used as emulsifiers but have different structural properties.
Cetyl Alcohol: Similar hydrophobic tail but lacks the ethoxy chain and acetic acid group.
Uniqueness
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its combination of a long hydrophobic tail and multiple ethoxy groups, providing both hydrophobic and hydrophilic properties. This dual nature makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
173177-06-5 |
|---|---|
Molekularformel |
C29H60O8 |
Molekulargewicht |
536.8 g/mol |
IUPAC-Name |
acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O6.C2H4O2/c1-26(2)15-13-11-9-7-5-4-6-8-10-12-14-17-33-27(3)25-32-24-23-31-22-21-30-20-19-29-18-16-28;1-2(3)4/h26-28H,4-25H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
WRTWUVCAKYRKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCOC(C)COCCOCCOCCOCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)




